![molecular formula C11H15NO2 B2733549 2-[(Oxan-3-yl)methoxy]pyridine CAS No. 2197600-63-6](/img/structure/B2733549.png)
2-[(Oxan-3-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-[(Oxan-3-yl)methoxy]pyridine” can be inferred from its name. It likely consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group (-O-CH3) attached to an oxane ring (a five-membered ring with four carbon atoms and one oxygen atom) .Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives, which share a structural resemblance with "2-[(Oxan-3-yl)methoxy]pyridine," are widely used as anticorrosive materials. These derivatives effectively inhibit metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This review highlights the effectiveness of quinoline-based compounds, including those with methoxy substituents, in corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Coordination Chemistry and Biological Activity
Research on compounds containing the pyridine moiety, such as "this compound," showcases their variability in chemistry and properties. These compounds, including their metal complexes, exhibit significant spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. This comprehensive review indicates the potential interest in exploring unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Advanced Oxidation Processes
The use of persulfate-based advanced oxidation processes (AOP) as a sustainable alternative to traditional AOPs has been critically assessed. These processes, which can involve various activation mechanisms, including those potentially related to pyridine derivatives, offer a viable solution for water treatment and remediation of subsurface contamination. The review emphasizes the need for further research to enhance the sustainability and reliability of these processes (Ike, Linden, Orbell, & Duke, 2018).
Optical Sensors and Chemosensors
Pyridine derivatives play a crucial role in the development of chemosensors due to their ability to act as ligands, providing coordination sites for various metal ions. These compounds are used in analytical chemistry for the fluorimetric and colorimetric detection of metal ions, including Zn(II). The review discusses the performance of pyridine-based chemosensors, shedding light on future design considerations for selective and sensitive detection in environmental, agricultural, and biological samples (Alharbi, 2022).
Propriétés
IUPAC Name |
2-(oxan-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-6-12-11(5-1)14-9-10-4-3-7-13-8-10/h1-2,5-6,10H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLJVSUGYODHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

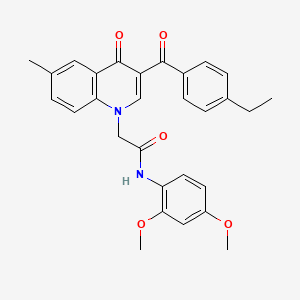
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2733470.png)
![Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2733471.png)
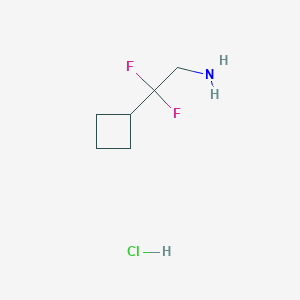
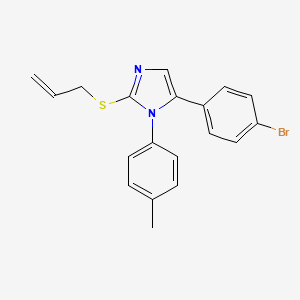
![7-(2,3-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2733479.png)
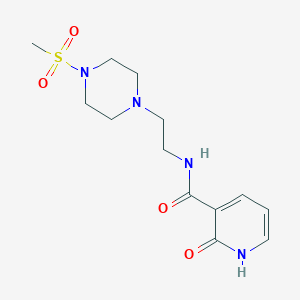
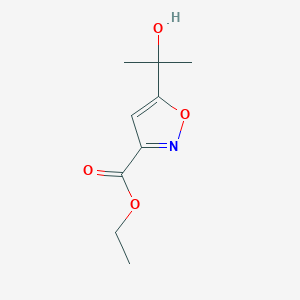

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2733485.png)
![6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2733486.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2733487.png)
![(3Z)-3-[(4-Fluorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2733488.png)